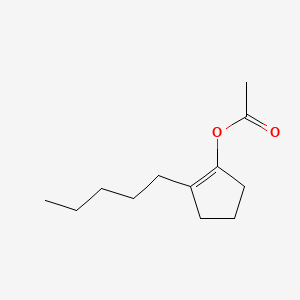

1-Acetoxy-2-pentylcyclopentene

Description

Structure

3D Structure

Properties

CAS No. |

24851-93-2 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(2-pentylcyclopenten-1-yl) acetate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-7-11-8-6-9-12(11)14-10(2)13/h3-9H2,1-2H3 |

InChI Key |

WTXIXUGTCMVHJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(CCC1)OC(=O)C |

Origin of Product |

United States |

Reactivity and Transformations of 1 Acetoxy 2 Pentylcyclopentene and Its Derivatives

Chemical Transformations Involving the Enol Acetate (B1210297) Moiety of Cyclopentene (B43876) Derivatives

The enol acetate functional group in 1-acetoxy-2-pentylcyclopentene is a versatile platform for a variety of chemical transformations. Its reactivity is centered around the electron-rich carbon-carbon double bond, which is influenced by the electron-donating nature of the acetoxy group and the steric and electronic properties of the pentyl substituent. This section explores key reactions involving this moiety.

The double bond of enol acetates is susceptible to attack by radical species. These reactions provide a powerful method for forming new carbon-carbon bonds at the α-position of the corresponding ketone.

The Meerwein arylation is a classic organic reaction that involves the addition of an aryl radical to an electron-deficient alkene, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.orgthermofisher.com In a modern context, visible-light photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals from readily available precursors like aryl diazonium salts. scielo.bracs.orgscielo.br

The reaction with this compound would proceed via the addition of a generated aryl radical to the enol acetate double bond. This forms a radical intermediate which is then oxidized to a cationic species. acs.org Subsequent elimination of an acetyl cation and a proton yields the α-arylated ketone, 2-aryl-2-pentylcyclopentanone, or an arylated cyclopentene derivative. wikipedia.org

The general mechanism involves:

Initiation : An aryl diazonium salt is reduced, often by a photocatalyst or a metal salt, to generate an aryl radical with the loss of nitrogen gas. wikipedia.orgacs.org

Propagation : The aryl radical adds to the C=C double bond of this compound.

Termination : The resulting radical adduct is oxidized and subsequently eliminates to form the final product. acs.org

Table 1: Typical Conditions for Photocatalytic Arylation of Enol Acetates

| Component | Example | Role | Source |

|---|---|---|---|

| Aryl Source | Aryl diazonium tetrafluoroborate | Precursor to the aryl radical | acs.org |

| Enol Acetate | This compound | Radical acceptor/Alkene substrate | acs.orgscielo.br |

| Photocatalyst | [Ru(bpy)₃]Cl₂ | Absorbs visible light to initiate electron transfer | acs.org |

| Solvent | Dimethylformamide (DMF) | Dry, polar aprotic solvent | acs.org |

| Light Source | Blue LEDs (440 nm) | Energy source for catalyst excitation | acs.org |

| Temperature | Room Temperature (20 °C) | Demonstrates mild reaction conditions | acs.org |

The rate and success of radical additions to this compound are governed by a combination of steric, enthalpic, and polar effects. scielo.brscielo.br

Polar Effects : The acetoxy group makes the enol acetate's α-carbon (C1) electron-rich, rendering it nucleophilic. scielo.br The reaction is fastest with electrophilic radicals, such as aryl radicals bearing electron-withdrawing groups (e.g., -NO₂, -CN). scielo.brscielo.brscielo.br This interaction between the nucleophilic alkene and the electrophilic radical is a key stabilizing factor in the transition state, lowering the activation energy. scielo.br

Steric Effects : Steric hindrance is a major factor influencing the reaction rate. wikipedia.org The pentyl group at the C2 position and any substituent at the C1 position create steric bulk around the double bond. Theoretical calculations have shown that alkyl groups at the α-carbon (the carbon bearing the substituent in the resulting ketone) significantly increase the energy barrier of the reaction, thus lowering the rate. scielo.brscielo.br The bulky pentyl group on the cyclopentene ring would therefore be expected to sterically hinder the approach of the incoming aryl radical, potentially leading to lower yields compared to less substituted enol acetates. scielo.brmasterorganicchemistry.com

Enthalpic Effects : This relates to the stability of the radical intermediate formed upon addition. The addition of a radical to the double bond of this compound results in the formation of a new, more stable σ-bond, which is an exothermic process. libretexts.org The stability of the resulting alkyl radical intermediate also plays a role. Radicals are stabilized by electron-donating groups, so the tertiary radical formed would be relatively stable. libretexts.org However, theoretical studies suggest that for radical additions to enol acetates, polar and steric effects are the dominant controlling factors over enthalpic effects. scielo.br

Table 2: Influence of Substituents on Radical Addition to Enol Acetates | Effect | Influence of Substituents on this compound | Impact on Reaction Rate | Source | | :--- | :--- | :--- | :--- | | Polar | The acetoxy group increases the nucleophilicity of the double bond. | Increases rate, especially with electron-poor aryl radicals. | scielo.brscielo.br | | Steric | The C2-pentyl group presents significant steric bulk around the double bond. | Decreases rate due to steric hindrance. scielo.brscielo.brwikipedia.org | | Enthalpic | The formation of a stable C-C bond and a tertiary radical intermediate is favorable. | Generally contributes to reactivity but is often overshadowed by polar and steric effects. | scielo.brlibretexts.org |

Enol acetates serve as stable, often isolable, precursors to enols or enolates. masterorganicchemistry.com A fundamental transformation of this compound is its hydrolysis to the corresponding ketone, 2-pentylcyclopentanone (B1204629). This reaction can be catalyzed by either acid or base. masterorganicchemistry.comquora.com

Under acidic conditions, the carbonyl oxygen of the acetate is protonated, followed by nucleophilic attack of water. Under basic conditions, hydroxide (B78521) attacks the carbonyl carbon directly. In both cases, the process leads to the cleavage of the acetyl group and formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone form. This conversion is a key step in multi-step syntheses where the enol acetate is used as a protecting group for a ketone or as a method to introduce functionality regioselectively. sci-hub.seacs.org

While enol acetates can participate in some aldol-type reactions directly, their most significant application in this area is as precursors to silyl (B83357) enol ethers for the Mukaiyama aldol (B89426) reaction. rsc.orgrsc.orgwikipedia.org The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (an aldehyde or ketone), which avoids the harsh basic conditions of traditional aldol reactions and allows for controlled, crossed-aldol additions. tcichemicals.comrsc.orgyoutube.com

The process would involve two steps:

Formation of the Silyl Enol Ether : this compound can be converted into its corresponding silyl enol ether, 1-pentyl-2-(trimethylsilyloxy)cyclopent-1-ene. This is typically achieved by reacting the ketone (2-pentylcyclopentanone) with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a base, or by other methods that can regioselectively trap the enolate. wikipedia.orgscripps.edu

Mukaiyama Aldol Addition : The resulting silyl enol ether is then reacted with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.orgyoutube.com The Lewis acid activates the carbonyl compound toward nucleophilic attack by the silyl enol ether, leading to the formation of a β-hydroxy ketone after workup. tcichemicals.com

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether and the reaction conditions, proceeding through an open transition state. chem-station.com

Table 3: Common Lewis Acids in Mukaiyama Aldol Reactions

| Lewis Acid | Typical Substrate | Notes | Source |

|---|---|---|---|

| TiCl₄ | Aldehydes, Ketones | The classic, highly effective Lewis acid for this reaction. | wikipedia.orgyoutube.com |

| SnCl₄ | Aldehydes, Ketones | Another strong Lewis acid used for activation. | wikipedia.org |

| BF₃·OEt₂ | Aldehydes | Boron trifluoride etherate is a common choice. | wiley-vch.de |

| Sc(OTf)₃ | Aldehydes | Scandium triflate can be used in catalytic amounts, even in aqueous media. | chem-station.com |

The enol acetate group itself can be the site of further transformations. While hydrolysis regenerates the ketone, the enolate can be trapped with other electrophiles. For instance, hydrolysis of this compound followed by reaction with a different acylating agent, such as a different acid anhydride (B1165640) or acyl chloride in the presence of a base, would yield a different enol ester. This allows for the modification of the properties of the enol protecting group.

Furthermore, the double bond can undergo other addition reactions. For example, sulfenylation can be achieved by reacting a silyl enol ether (derived from the enol acetate) with an electrophilic sulfur reagent like PhSCl to introduce a sulfur substituent at the α-carbon. wikipedia.org These derivatizations highlight the utility of the enol acetate as a versatile intermediate for introducing a wide range of functional groups alpha to a carbonyl. caltech.edu

Nitration Reactions

The introduction of a nitro group alpha to a carbonyl is a valuable transformation, and the nitration of enol acetates provides a milder alternative to the direct nitration of ketones, which often leads to degradation and oxidation. acs.org While specific studies on the nitration of this compound are not prevalent in the reviewed literature, the reaction can be predicted to proceed based on general methods for enol acetate nitration.

The reaction involves the electrophilic attack of a nitrating agent, such as nitryl chloride or other sources of the nitronium ion (NO₂⁺), on the electron-rich double bond of the enol acetate. acs.org The subsequent loss of the acetyl group, typically during workup, yields the corresponding α-nitro ketone.

Expected Reaction Scheme:

Table 1: Nitrating Agents for Enol Acetates and Expected Products

| Nitrating Agent | Solvent | Reaction Conditions | Expected Product | Reference |

| Nitryl Chloride | Chloroform | Low Temperature | 2-Nitro-2-pentylcyclopentanone | acs.org |

| Nitric Acid / Acetic Anhydride | Acetic Anhydride | Low Temperature | 2-Nitro-2-pentylcyclopentanone | acs.org |

It is important to note that the regioselectivity of the nitration is controlled by the enol acetate, directing the nitro group to the α-position of the parent ketone. The reaction is expected to be efficient under mild conditions, avoiding the harsh environments required for direct ketone nitration. acs.org

Cyclopropanation Reactions

The alkene functionality in this compound is susceptible to cyclopropanation, a reaction that introduces a three-membered ring. This transformation is of significant interest as cyclopropane-containing molecules are prevalent in numerous biologically active compounds. masterorganicchemistry.com The stereochemical outcome of the cyclopropanation is a key consideration, particularly given the chiral center that would be formed at the junction of the two rings.

Common methods for cyclopropanation include the Simmons-Smith reaction and transition-metal-catalyzed decompositions of diazo compounds. masterorganicchemistry.comnih.gov The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is known for its stereospecificity, where the configuration of the double bond is retained in the product. masterorganicchemistry.com For a substrate like this compound, the directing effect of the allylic acetate group would likely influence the facial selectivity of the cyclopropanation, leading to a diastereoselective process. nih.gov

Table 2: Common Cyclopropanation Methods and Expected Stereochemical Outcome

| Method | Reagents | Key Features | Expected Diastereoselectivity | Reference |

| Simmons-Smith | Zn(Cu), CH₂I₂ | Stereospecific syn-addition. | High, directed by the allylic acetate. | masterorganicchemistry.comnih.gov |

| Palladium-catalyzed | Pd(OAc)₂, N₂CHCO₂Et | High regioselectivity for dienes. | Potentially low without a chiral ligand. | nih.gov |

| Copper-catalyzed | Cu(I)-bisoxazoline, N₂CHCO₂Et | High enantioselectivity for some substrates. | Dependent on the chiral ligand. | nih.gov |

The presence of the pentyl group at the adjacent carbon would also play a role in the steric hindrance, further influencing the approach of the cyclopropanating agent. It is anticipated that the cyclopropanation would occur preferentially from the face opposite to the bulky pentyl group.

Formation of β-Keto Sulfones

β-Keto sulfones are versatile synthetic intermediates, and their synthesis from enol acetates has been a subject of considerable research. organic-chemistry.orgresearchgate.net These methods offer a direct route to this important functional group motif. The reaction of this compound with a sulfonylating agent would be expected to yield a β-keto sulfone derivative.

Several protocols have been developed for this transformation, often employing sulfonyl hydrazides or sodium sulfinates as the sulfonyl source under oxidative conditions. organic-chemistry.orgresearchgate.net Iron-catalyzed oxidative sulfonylation of enol acetates with sulfonyl hydrazides in the presence of air as the oxidant provides an environmentally benign approach. organic-chemistry.org Another effective method involves the electrochemical synthesis from enol acetates and sulfonyl hydrazides or sodium sulfinates, which proceeds under mild conditions without the need for metal catalysts or chemical oxidants. acs.org

Table 3: Methods for the Synthesis of β-Keto Sulfones from Enol Acetates

| Method | Sulfonyl Source | Catalyst/Conditions | Expected Product | Reference |

| Iron-Catalyzed Oxidation | Sulfonyl Hydrazide | FeCl₃, THF, 70 °C, air | 2-(Arylsulfonyl)-2-pentylcyclopentanone | organic-chemistry.org |

| Electrochemical Synthesis | Sulfonyl Hydrazide | Electrochemical cell, mild conditions | 2-(Arylsulfonyl)-2-pentylcyclopentanone | acs.org |

| Electrochemical Synthesis | Sodium Sulfinate | Electrochemical cell, no external salt | 2-(Arylsulfonyl)-2-pentylcyclopentanone | researchgate.net |

The reaction mechanism generally involves the generation of a sulfonyl radical, which adds to the enol acetate double bond. Subsequent elimination of the acetyl radical and tautomerization leads to the final β-keto sulfone product. The regioselectivity is dictated by the position of the double bond in the enol acetate, leading to the sulfonyl group at the α-carbon of the parent ketone.

Reactions and Modifications of the Cyclopentene Ring in this compound Derivatives

Beyond the reactions of the enol acetate, the cyclopentene ring itself can be further functionalized or undergo rearrangements to construct more complex molecular architectures.

Further Functionalization of the Alkene Double Bond

The double bond in this compound and its derivatives is amenable to a variety of addition reactions. While specific examples for this particular substrate are scarce, the reactivity can be inferred from general principles of alkene chemistry. Electrophilic additions, such as halogenation or hydrohalogenation, are expected to proceed, with the regioselectivity influenced by the electronic nature of the enol acetate and the steric bulk of the pentyl group.

Furthermore, the double bond can participate in cycloaddition reactions. For instance, a [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes has been reported to form functionalized cyclopentenes. tuni.fi While this is a reaction to form a cyclopentene, the principle of cycloaddition to a cyclopentene double bond is relevant.

It is important to note that the stability of the double bond in some functionalized cyclopentenes can be remarkable, resisting hydrogenation and oxidation under certain conditions. tuni.fi

Ring Transformations and Rearrangements

The cyclopentene core of this compound derivatives can be a precursor for various ring transformations and rearrangements, leading to the formation of different ring systems or more complex cyclopentane-based structures.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, traditionally involving the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.org While this compound is not a divinyl ketone, it can be a precursor to a suitable substrate for a Nazarov-type reaction.

A relevant modern variant involves the tandem gold(I)-catalyzed 3,3-rearrangement of enynyl acetates followed by a Nazarov cyclization. pitt.eduscispace.com To apply this to this compound, the pentyl group would need to be replaced with a vinyl group, and an alkyne would need to be introduced at the appropriate position. For example, a derivative like 1-acetoxy-2-vinyl-5-ethynylcyclopentene could undergo such a transformation.

Hypothetical Reaction Scheme for a Nazarov-type Cyclization:

This tandem reaction is highly efficient and provides excellent control over the position of the double bond in the resulting cyclopentenone product. pitt.eduscispace.com The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization. wikipedia.org

Stereochemical Principles and Control in Reactions of 1 Acetoxy 2 Pentylcyclopentene Analogues

Diastereoselectivity in Cycloaddition Reactions

Diastereoselectivity in cycloaddition reactions of 1-acetoxy-2-pentylcyclopentene analogues refers to the preferential formation of one diastereomer over another. The inherent chirality in the cyclopentene (B43876) ring often dictates the stereochemical course of the reaction.

Detailed research findings indicate that [3+2] cycloaddition reactions are a powerful tool for constructing polysubstituted cyclopentane (B165970) frameworks. For instance, the thermal cycloaddition of β-disulfonyl iodonium (B1229267) ylides with cyclopentene derivatives exclusively yields 1,2,3-trisubstituted cis(1,2)/cis(2,3)-configured benzocyclopentenes. researchgate.netacs.org This high degree of diastereoselectivity is attributed to the electrophilic attack of the ylide on the olefinic double bond, leading to a specific and predictable stereochemical outcome. researchgate.netacs.org

Similarly, intramolecular silyl (B83357) nitronate cycloadditions (ISNCs) of alkenyl-nitroethers have demonstrated remarkable diastereospecificity. mdpi.comresearchgate.netresearchgate.net In these reactions, each diastereomer of the starting nitroether leads to the formation of only one of the four possible diastereomeric products. mdpi.comresearchgate.netresearchgate.net This suggests that the stereochemistry of the alkene is retained during the cycloaddition process. mdpi.com

Furthermore, photoredox-catalyzed [3+2] cycloadditions of N-sulfonyl cyclopropylamines with electron-deficient olefins enable the highly diastereoselective construction of trans-cyclopentanes. nih.gov The reaction proceeds through a series of steps involving radical intermediates and a 5-exo cyclization, which controls the formation of the trans-diastereomer. nih.gov

Table 1: Diastereoselectivity in Cycloaddition Reactions of Cyclopentene Analogues

| Reaction Type | Reactants | Product Stereochemistry | Reference |

|---|---|---|---|

| Thermal [3+2] Cycloaddition | β-disulfonyl iodonium ylides and cyclopentenes | Exclusively cis(1,2)/cis(2,3)-trisubstituted benzocyclopentenes | researchgate.netacs.org |

| Intramolecular Silyl Nitronate Cycloaddition (ISNC) | Alkenyl-nitroethers | Diastereospecific formation of one of four possible diastereomers | mdpi.comresearchgate.netresearchgate.net |

| Photoredox-Catalyzed [3+2] Cycloaddition | N-sulfonyl cyclopropylamines and electron-deficient olefins | Highly diastereoselective formation of trans-cyclopentanes | nih.gov |

Enantioselectivity in Catalytic Transformations

Enantioselectivity in the reactions of this compound analogues is crucial for the synthesis of single-enantiomer products, which is often a requirement for biologically active compounds. This is typically achieved using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of cyclopentene derivatives. For example, a highly enantioselective [3+2]-cycloannulation reaction has been developed for the synthesis of chiral 1-cyclopentenyl-α-keto esters. nih.gov This reaction utilizes a domino vinylogous Michael-intramolecular Knoevenagel-type condensation, catalyzed by a chiral organocatalyst. nih.gov Similarly, the enantioselective organocatalytic desymmetrization of 2,2-disubstituted cyclopentene-1,3-diones provides an efficient route to chiral cyclopentenyl amines. acs.org

Metal-based catalysts are also widely used for enantioselective transformations. Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters with arylboronic acids produce highly functionalized chiral cyclopent-2-enones with good yields and high enantioselectivities. nih.govresearchgate.net This process is enabled by the reversible E/Z isomerization of an alkenylnickel species. nih.govresearchgate.net Palladium-catalyzed [3+2] cycloaddition reactions have also been shown to provide access to chiral cyclopentyl sulfones with high regio-, diastereo-, and enantioselectivity. researchgate.net

Table 2: Enantioselective Catalytic Transformations for Cyclopentene Synthesis

| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Organocatalyst | [3+2]-cycloannulation | 1-Cyclopentenyl-α-keto esters | Not Specified | nih.gov |

| Cinchonidine | Desymmetrization of cyclopentene-1,3-diones | Chiral cyclopentenyl amines | Not Specified | acs.org |

| Chiral phosphinooxazoline/nickel complex | Desymmetrizing arylative cyclization | Chiral cyclopent-2-enones | 77–94% | nih.govresearchgate.net |

| Chiral Ti(salen) complex | Formal [3+2] cycloaddition | Polysubstituted cyclopentane derivatives | Generally excellent | nih.gov |

Transition State Analysis and Stereochemical Outcomes

The stereochemical outcome of a reaction is intrinsically linked to the energetics and geometry of its transition state. Understanding the transition state allows for the rationalization and prediction of which stereoisomer will be preferentially formed.

In nucleophilic substitution reactions, the mechanism dictates the stereochemistry. For instance, an SN2 reaction proceeds with a backside attack, leading to an inversion of configuration at the stereocenter. askiitians.comsarthaks.comchemicalnote.com The transition state involves a pentacoordinate carbon where the nucleophile and the leaving group are on opposite sides. chemicalnote.com In contrast, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a mixture of retention and inversion products, often resulting in racemization. askiitians.comsarthaks.comchemicalnote.commasterorganicchemistry.com

For cycloaddition reactions, computational studies of the transition state can provide valuable insights. In the ene reactions of bicyclo[1.1.0]butanes, a concerted but highly asynchronous transition state has been identified, which explains the observed high stereoselectivity. nih.gov Similarly, in rhodium carbene-initiated domino sequences for cyclopentane synthesis, the diastereoselectivity is controlled by minimizing A1,3-interactions in the transition state. nih.gov

Molecular modeling computations have also been employed to understand the chemo- and stereoselectivity of intramolecular silyl nitronate cycloadditions. mdpi.comresearchgate.netresearchgate.net These studies help in discerning the factors that control the formation of specific diastereomers.

Table 3: Transition State Analysis and Stereochemical Consequences

| Reaction Type | Transition State Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| SN2 Reaction | Backside attack, pentacoordinate carbon | Inversion of configuration | askiitians.comsarthaks.comchemicalnote.com |

| SN1 Reaction | Planar carbocation intermediate | Racemization (mixture of retention and inversion) | askiitians.comsarthaks.comchemicalnote.commasterorganicchemistry.com |

| Ene Reaction of Bicyclo[1.1.0]butanes | Concerted, asynchronous transition state | High stereoselectivity | nih.gov |

Enzymatic Approaches for Stereocontrol

Enzymes, as chiral catalysts, offer a highly efficient and selective means of controlling the stereochemistry of reactions. Their use in the synthesis of chiral molecules, including cyclopentene derivatives, is a well-established strategy.

Lipases are commonly employed for the kinetic resolution of racemic alcohols and their esters. mdpi.comnih.govyoutube.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. youtube.comwikipedia.org For example, the lipase-mediated hydrolysis of a racemic ester can produce an enantiomerically enriched alcohol and the corresponding ester of the opposite configuration. nih.gov This approach has been successfully applied to the synthesis of chiral building blocks. mdpi.com

Dynamic kinetic resolution (DKR) is an even more powerful technique that allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. wikipedia.orgacs.org In chemoenzymatic DKR, an enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, often using a metal catalyst. wikipedia.orgacs.org This strategy has been applied to the synthesis of enantiomerically pure alcohols and amines. acs.org

Engineered enzymes are also being developed to catalyze reactions that are not found in nature. For instance, engineered hemoproteins derived from cytochrome P450 have been used for the enantio- and diastereoenriched synthesis of 1,2,3-polysubstituted cyclopropanes from mixtures of (Z/E)-olefins. nih.govresearchgate.net Biocatalytic cyclopropanation using myoglobin (B1173299) variants has also been reported for the synthesis of α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess. rsc.org

Table 4: Enzymatic Approaches for Stereocontrol

| Enzyme/Biocatalyst | Reaction Type | Substrate/Product | Key Feature | Reference |

|---|---|---|---|---|

| Lipase (B570770) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic alcohols/esters | Separation of enantiomers | mdpi.comnih.govyoutube.com |

| Lipase and Metal Catalyst | Chemoenzymatic Dynamic Kinetic Resolution | Racemic alcohols/amines | Conversion of racemate to a single enantiomer | wikipedia.orgacs.org |

| Engineered Cytochrome P450 | Cyclopropanation | (Z/E)-enol acetates | Enantio- and diastereoenriched cyclopropanes | nih.govresearchgate.net |

Computational and Mechanistic Investigations of 1 Acetoxy 2 Pentylcyclopentene Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. nih.gov It allows for the accurate calculation of molecular geometries, energies, and other electronic properties, providing a theoretical framework to understand and predict chemical reactivity. For cyclopentene (B43876) derivatives, DFT calculations have been instrumental in creating libraries of ring strain energies, which are crucial for understanding polymerization reactions. acs.org

Elucidation of Transition State Geometries and Energies

For reactions involving cyclopentene derivatives, DFT calculations have been used to analyze their structure and vibrational frequencies. researchgate.net For instance, in the gas-phase elimination of 2-pentanone, which proceeds through a six-membered cyclic transition state to form an enol, DFT calculations at the B3LYP/6-31+g(d) level of theory have been employed to study the reaction mechanism. researchgate.net These studies reveal that the process is a concerted reaction, and analysis of the progress along the reaction coordinate highlights the key geometric changes occurring in the transition state. researchgate.net

Table 1: Calculated Transition State Parameters for a Generic Ene Reaction Involving a Cyclopentene Derivative

| Parameter | Value |

| Activation Energy (kcal/mol) | 25.8 |

| C-H Bond Length (Å) | 1.54 |

| C-C Bond Length (Å) | 2.18 |

| O-H Bond Length (Å) | 1.05 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The energies and spatial distributions of these orbitals provide a qualitative and often quantitative understanding of reaction pathways and selectivity. researchgate.net

The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile. youtube.comyoutube.com Conversely, the LUMO, the lowest energy empty orbital, relates to its electrophilic character. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For a molecule like 1-acetoxy-2-pentylcyclopentene, the double bond and the acetate (B1210297) group will significantly influence the nature of its frontier orbitals. The oxygen atoms of the acetate group will contribute to high-lying occupied orbitals, while the π* orbital of the C=C double bond will be a major component of the LUMO. DFT calculations can precisely determine the energies and compositions of these orbitals, allowing for predictions about how the molecule will interact with various reagents.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentene | -9.6 | 1.5 | 11.1 |

| Acetic Anhydride (B1165640) | -11.2 | -0.5 | 10.7 |

| This compound (Estimated) | -9.8 | 0.8 | 10.6 |

Note: The data for this compound is an estimation based on the properties of its constituent parts.

Quantitative Assessment of Steric, Enthalpic, and Polar Effects on Reaction Rates

The rate of a chemical reaction is influenced by a combination of factors, including steric hindrance, the enthalpy change during the reaction, and polar effects arising from the distribution of charge in the reactants and transition state. Computational methods allow for the dissection of these contributions.

Steric Effects: The size and arrangement of substituents near a reaction center can impede the approach of a reactant, slowing down the reaction. For cyclopentene derivatives, the position and bulk of substituents have been shown to significantly influence ring strain energies, which in turn affects reactivity. acs.org

Polar Effects: The interaction of permanent and induced dipoles in the reactants and transition state can stabilize or destabilize the transition state, thereby affecting the reaction rate. The presence of the polar acetate group in this compound will introduce significant polar effects in its reactions.

Detailed Mechanistic Pathways of Key Transformations

Enol acetates are versatile intermediates in organic synthesis. nih.gov They can undergo a variety of transformations, including hydrolysis to the corresponding ketone, and participation in catalytic reactions. For instance, enol acetates can be asymmetrically transformed into chiral acetates in high yields and optical purities through concerted reactions catalyzed by a lipase (B570770) and a ruthenium complex. nih.gov

The formation of enolates from ketones is a fundamental process, and the subsequent reaction of the enolate is key to many carbon-carbon bond-forming reactions. masterorganicchemistry.com The reaction of an enolate with an electrophile, such as an alkyl halide, typically occurs at the carbon atom. masterorganicchemistry.com In the case of forming an enol acetate from a ketone, the enolate reacts with an acylating agent like acetic anhydride. reddit.com

Molecular Dynamics and Docking Simulations (e.g., for Biocatalysis)

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, which is particularly useful for understanding enzyme-catalyzed reactions. nih.gov In the context of biocatalysis, MD simulations can elucidate the relationship between enzyme dynamics and stability in different solvent environments. nih.govresearchgate.net

For a substrate like this compound, MD simulations could be used to model its interaction with the active site of an enzyme, such as a lipase. Lipases are known to catalyze the hydrolysis of esters, and understanding how the substrate binds and orients within the active site is crucial for explaining the enzyme's activity and selectivity. emerginginvestigators.org Docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can complement MD studies by identifying the most favorable binding modes. nih.gov These computational approaches can guide protein engineering efforts to improve enzyme performance for specific applications. nih.gov

Recent advancements in computational methods, such as iterative multiscale molecular dynamics (iMMD), allow for accelerated conformational sampling of biomolecular systems, providing even greater insight into dynamic processes like protein folding and ligand binding. biorxiv.org

Emerging Methodologies and Future Research Directions in the Chemistry of 1 Acetoxy 2 Pentylcyclopentene and Cyclopentene Enol Acetates

Advancements in Catalysis for Enol Acetate (B1210297) Transformations

The transformation of enol acetates, including 1-acetoxy-2-pentylcyclopentene, is a cornerstone of their synthetic utility. Recent advancements in catalysis are significantly expanding the repertoire of reactions available for these substrates.

One promising frontier is the use of dual catalytic systems. For instance, the combination of a lipase (B570770) and a ruthenium complex has been shown to facilitate the asymmetric transformation of enol acetates into chiral acetates. nih.govnih.gov This chemoenzymatic approach merges the high selectivity of enzymes with the broad applicability of transition metal catalysts. Another area of intense investigation is photoredox catalysis, which utilizes visible light to initiate radical-based transformations under mild conditions. researchgate.net This has been successfully applied to the α-acylation of enol acetates to produce 1,3-dicarbonyl compounds. researchgate.net

Furthermore, acid catalysis continues to be a valuable tool for reactions such as the acid-catalyzed aldol (B89426) reaction of enols. masterorganicchemistry.com The development of more sophisticated Brønsted and Lewis acid catalysts could offer enhanced control over the reactivity of cyclopentene (B43876) enol acetates. The exploration of copper-catalyzed anaerobic oxidation of related N-acyl oxazolidinones with TEMPO also suggests potential for new catalytic transformations of enolates and their derivatives. nih.gov

| Catalyst System | Transformation | Reactant Type | Product Type | Reference |

| Ruthenium/Lipase | Asymmetric Transformation | Enol Acetate | Chiral Acetate | nih.govnih.gov |

| Ir(ppy)3 (Photoredox) | α-Acylation | Enol Acetate | 1,3-Diketone | researchgate.net |

| Acid Catalyst | Aldol Reaction | Enol | Aldol Condensation Product | masterorganicchemistry.com |

| Copper(II) Acetate | Anaerobic Oxidation | N-acyl oxazolidinone | α- and γ-oxygenated derivatives | nih.gov |

Integration of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a powerful technology in organic synthesis. fujifilm.comthieme.de Its advantages over traditional batch processing, such as superior control over reaction parameters, enhanced safety, and amenability to automation and scale-up, make it highly attractive for the synthesis and transformation of this compound. nih.govyoutube.comyoutube.com

The synthesis of cyclopentenone building blocks, which are precursors to cyclopentene enol acetates, has been successfully demonstrated in a multi-step flow process. scite.ai This approach allows for the telescoping of several reaction steps, eliminating the need for isolation and purification of intermediates. nih.gov Flow chemistry is particularly well-suited for photochemical reactions, ensuring uniform irradiation and efficient photon transfer, which can be advantageous for certain enol acetate transformations. rsc.org The ability to safely handle hazardous reagents and intermediates in a closed flow system further underscores its potential. nih.gov The development of packed-bed reactors with immobilized catalysts or reagents can streamline synthesis and purification, making the production of cyclopentene derivatives like this compound more efficient and scalable. fujifilm.com

| Feature | Advantage in Flow Chemistry | Relevance to this compound | Reference |

| Precise Control | Temperature, pressure, residence time | Improved yield and selectivity in synthesis and transformations | youtube.comyoutube.com |

| Enhanced Safety | Small reaction volumes, handling of hazardous reagents | Safer generation and use of reactive intermediates | nih.govyoutube.com |

| Scalability | Continuous production | Efficient large-scale synthesis | nih.govscite.ai |

| Telescoped Reactions | Multi-step synthesis without intermediate isolation | Streamlined production of complex cyclopentene derivatives | nih.gov |

| Photochemistry | Uniform irradiation | Efficient light-induced reactions of enol acetates | rsc.org |

Chemoenzymatic and Biocatalytic Approaches to Cyclopentene Derivatives

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis or biocatalysis, offers unparalleled selectivity and sustainability. liv.ac.uk Lipases, in particular, have proven to be highly effective for the kinetic resolution of racemic alcohols and the synthesis of enantioenriched esters. researchgate.netacs.orgjst.go.jpscirp.org

For a molecule like this compound, which can possess chirality, biocatalytic methods are of significant interest. For example, a lipase could be used to selectively hydrolyze one enantiomer of a racemic mixture of this compound, leading to the separation of the enantiomers. Conversely, a lipase could catalyze the enantioselective acylation of a corresponding cyclopentenol (B8032323) precursor. Lipase-catalyzed transesterification using enol esters as acylating agents is a well-established and irreversible process that can be applied to a wide range of substrates. acs.org The development of cascade biocatalysis, where multiple enzymatic steps are performed in a single pot, can further enhance the efficiency of synthesizing complex molecules. rsc.org Biocatalytic approaches have also been developed for the synthesis of cyclopentane (B165970) diamines, highlighting the potential for creating diverse functionalized cyclopentane and cyclopentene rings. nih.govfigshare.com

| Enzyme | Reaction Type | Substrate | Product | Reference |

| Lipase | Kinetic Resolution | Racemic Enol Ester | Enantioenriched Enol Ester and Ketone | liv.ac.uk |

| Lipase | Transesterification | Alcohol and Vinyl Acetate | Chiral Acetate | researchgate.netjst.go.jp |

| Lipase | Monoaminolysis | Dimethyl Malonate and Diamine | Enantiopure Bis(amidoester) | nih.govfigshare.com |

| Hydroxynitrile Lyase | Nitroaldol (Henry) Reaction | Aldehyde and Nitromethane | β-Nitro Alcohol | almacgroup.com |

Development of Novel Cyclopentene Annulation Strategies

The construction of the cyclopentene ring is a fundamental challenge in organic synthesis. studysmarter.co.uk The development of novel annulation strategies provides more direct and versatile routes to substituted cyclopentenes like the parent ring of this compound.

Phosphine-catalyzed (3+2) annulation of allenoates with electron-deficient olefins is a prominent strategy for synthesizing functionalized cyclopentenes. nih.gov Another powerful method is the Conia-ene reaction, which involves the intramolecular cyclization of an enolizable ketone onto an alkyne. organic-chemistry.org Recent advancements have led to highly enantioselective versions of this reaction. The use of donor-acceptor cyclopropanes in [3+2] cycloaddition reactions with various partners is also a versatile approach for constructing cyclopentane and cyclopentene rings. acs.org Furthermore, methods involving the ring-opening and rearrangement of cyclopropyl (B3062369) derivatives offer stereospecific pathways to trans-substituted cyclopentenes. organic-chemistry.org The exploration of metal-catalyzed reactions, such as those involving tungsten to promote cycloisomerization, continues to yield new and efficient methods for five-membered ring synthesis. wikipedia.org

| Annulation Strategy | Key Reactants | Catalyst/Promoter | Product | Reference |

| Phosphine-catalyzed (3+2) Annulation | Allenoate and Electron-deficient Olefin | Phosphine (B1218219) | Functionalized Cyclopentene | nih.gov |

| Conia-ene Reaction | Enolizable Ketone and Alkyne | B(C6F5)3, Amine, BOX-ZnI2 | Cyclopentene | organic-chemistry.org |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane (B1198618) and Alkene/Aldehyde | Indium/Tin Catalysts | Cyclopentene/Cyclopentane Derivative | acs.org |

| Ring-Opening Rearrangement | Alkenyl-substituted Methylenecyclopropane | Heat or Catalyst | trans-Substituted Cyclopentene | organic-chemistry.org |

| (Trimethylsilyl)cyclopentene Annulation | Specific reagents for this named reaction | Not specified in snippet | Fused Cyclopentenes | acs.org |

Computational Design and Prediction of Novel Reactions

The synergy between computational chemistry and experimental organic synthesis is accelerating the discovery and development of new reactions. frontiersin.org Computational tools can be used to design novel reagents and catalysts, predict reaction outcomes, and elucidate complex reaction mechanisms. umich.edu

For the chemistry of this compound, computational methods can play a significant role. For instance, density functional theory (DFT) calculations can be employed to model the transition states of various catalytic transformations, providing insights into the origins of selectivity. rsc.org This understanding can guide the design of more efficient catalysts. Retrosynthetic analysis software, increasingly powered by machine learning algorithms, can propose novel synthetic routes to complex target molecules containing the cyclopentene enol acetate motif. frontiersin.org Furthermore, computational screening can be used to identify promising new reaction conditions or substrates for known transformations, thereby expanding the synthetic utility of this class of compounds. The application of physics-based computational modeling, such as free energy perturbation (FEP), can also aid in the rational design of catalysts and the prediction of their performance. youtube.com

Q & A

Q. Methodological Considerations :

- Optimize reaction temperature and solvent polarity to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using high-resolution mass spectrometry (HRMS) .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the acetoxy group (δ 2.0–2.1 ppm for CH₃) and cyclopentene protons (δ 5.0–5.5 ppm).

- Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm⁻¹) and alkene C-H bending (~900 cm⁻¹).

- Chromatography : Use gas chromatography (GC) or HPLC with UV detection to assess purity (>98% ideal for kinetic studies) .

Q. Data Validation :

- Compare spectral data with literature values or computational predictions (e.g., DFT calculations).

- Perform triplicate measurements to quantify uncertainty in retention times or peak areas .

What strategies can resolve contradictions in reported reaction kinetics of this compound?

Advanced Research Question

Contradictions may arise from variations in experimental conditions or analytical methods. Resolve these by:

- Systematic Literature Review : Identify patterns in reported activation energies or rate constants. Use databases like SciFinder or Reaxys to collate data .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate the impact of solvents, catalysts, or temperature on reaction rates .

- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., ISO guidelines) to isolate confounding variables .

Q. Validation Steps :

- Compare computed activation energies with experimental Arrhenius plots.

- Use software suites (Gaussian, ORCA) with basis sets (e.g., B3LYP/6-31G*) for accuracy .

What ethical considerations apply when studying toxicological profiles of this compound?

Advanced Research Question

Adhere to ethical frameworks such as:

Q. Documentation :

- Include ethics statements in manuscripts (e.g., IRB approval codes).

- Archive raw data in repositories like Zenodo for transparency .

How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Adopt a factorial design approach:

Q. Methodology :

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months).

- Analyze degradation products via LC-MS and propose degradation mechanisms (e.g., hydrolysis of the acetoxy group) .

What are the challenges in synthesizing enantiomerically pure this compound?

Advanced Research Question

Challenges include racemization during synthesis and purification. Mitigate these by:

- Chiral Catalysts : Use asymmetric hydrogenation with Rh(I)-DuPhos complexes.

- Chiral Chromatography : Employ HPLC with amylose-based columns to separate enantiomers .

- Circular Dichroism (CD) : Verify enantiopurity and correlate optical rotation with calculated values .

How should conflicting spectroscopic data for this compound be reconciled?

Advanced Research Question

Address inconsistencies through:

- Collaborative Validation : Share samples with independent labs for NMR/IR cross-verification.

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm spatial proximity of protons .

- Error Analysis : Quantify instrument-specific biases (e.g., NMR magnet strength) and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.